

Application Notes and Protocols for SBI-581 in High-Throughput Screening

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Compound of Interest		
Compound Name:	SBI-581	
Cat. No.:	B10831308	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-581 is a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3 (Thousand-and-one amino acid kinase 3), also known as TAOK3.[1][2] With an IC50 of 42 nM, SBI-581 serves as a valuable tool for investigating the cellular functions of TAO3 and for the discovery of novel modulators of its activity.[1][2] TAO3 is implicated in various cellular processes, including the regulation of invadopodia formation, cancer invasion, and tumor growth.[3] The mechanism of SBI-581 involves the inhibition of TAO3-mediated phosphorylation of downstream targets, such as the dynein light intermediate chain 2 (LIC2).[2]

These application notes provide detailed protocols and guidelines for the utilization of **SBI-581** in high-throughput screening (HTS) campaigns aimed at identifying novel TAO3 inhibitors or investigating the effects of TAO3 inhibition in various cellular models.

Data Presentation

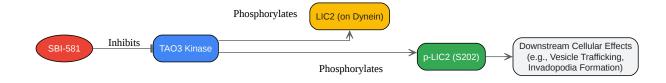
Table 1: In Vitro and In Vivo Properties of SBI-581



Parameter	Value	Species	Notes
IC50 (TAO3)	42 nM	-	Potent and selective inhibitor.[1][2]
IC50 (MEKK3)	237 nM	-	Demonstrates moderate selectivity against other kinases. [2]
EC50 (Invadopodia Formation)	<50 nM	-	Effective concentration for 50% inhibition in a cell- based assay.[3]
Cmax (Plasma Concentration)	~2 μM	Mouse	Following a 10 mg/kg intraperitoneal (IP) injection.[1][3]
t1/2 (Half-life)	1.5 hours	Mouse	Following a 10 mg/kg IP injection.[1][3]
AUC (Area Under the Curve)	1202 hr*ng/mL	Mouse	Following a 10 mg/kg IP injection.[1][3]

Signaling Pathway

The diagram below illustrates the signaling pathway involving TAO3 and the inhibitory action of **SBI-581**. TAO3 phosphorylates the dynein subunit protein LIC2 at serine 202, a crucial step for its function. **SBI-581** directly inhibits this phosphorylation event.



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Caption: TAO3 signaling pathway and the inhibitory effect of SBI-581.

Experimental Protocols

Protocol 1: High-Throughput Biochemical Assay for TAO3 Kinase Activity

This protocol describes a luminometric assay to measure the kinase activity of TAO3 by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in luminescence indicates higher kinase activity, which is inhibited by **SBI-581**.

Materials:

- · Recombinant human TAO3 enzyme
- Myelin basic protein (MBP) as a generic substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- SBI-581 (as a positive control)
- Test compounds
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds and SBI-581 in DMSO.
 - Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.



- For control wells, dispense 50 nL of DMSO (negative control) or a known concentration of SBI-581 (positive control, e.g., 10 μM).
- Enzyme and Substrate Preparation:
 - Prepare a master mix containing TAO3 enzyme and MBP substrate in kinase buffer. The final concentration of TAO3 and MBP should be optimized for a robust signal window.

Kinase Reaction:

- Dispense 10 μL of the enzyme/substrate master mix into each well of the compoundplated 384-well plate.
- \circ Add 10 μ L of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TAO3.
- Incubate the plate at 30°C for 60 minutes.

Signal Detection:

- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.

Data Analysis:

• Calculate the percent inhibition for each test compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.



 Plot the percent inhibition against the compound concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

Protocol 2: High-Content Imaging Assay for Invadopodia Formation

This cell-based assay quantifies the formation of invadopodia, which are actin-rich protrusions used by cancer cells to degrade the extracellular matrix. **SBI-581** is known to inhibit invadopodia formation.[3]

Materials:

- Metastatic cancer cell line (e.g., MDA-MB-231)
- Cell culture medium and supplements
- Fluorescently-labeled gelatin-coated plates (e.g., 96- or 384-well glass-bottom plates)
- SBI-581 (as a positive control)
- Test compounds
- Hoechst 33342 (for nuclear staining)
- Phalloidin-Alexa Fluor 488 (for F-actin staining)
- High-content imaging system and analysis software

Procedure:

- Cell Plating:
 - Seed cells onto fluorescently-labeled gelatin-coated plates at an optimized density and allow them to adhere overnight.
- Compound Treatment:



- Treat the cells with a dilution series of test compounds or SBI-581. Include DMSO-treated wells as a negative control.
- Incubate for a predetermined time (e.g., 24 hours) to allow for invadopodia formation and matrix degradation.

Cell Staining:

- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Stain the F-actin with Phalloidin-Alexa Fluor 488 and the nuclei with Hoechst 33342.
- Imaging and Analysis:
 - Acquire images of the cells using a high-content imaging system. Capture channels for the gelatin (matrix), actin, and nuclei.
 - Use image analysis software to:
 - Identify and count the number of cells (nuclei).
 - Segment the actin channel to identify actin-rich puncta corresponding to invadopodia.
 - Measure the area of gelatin degradation (dark spots in the fluorescent gelatin layer)
 beneath the cells.
 - Calculate the percentage of cells with invadopodia and the total area of degradation per cell.

Data Analysis:

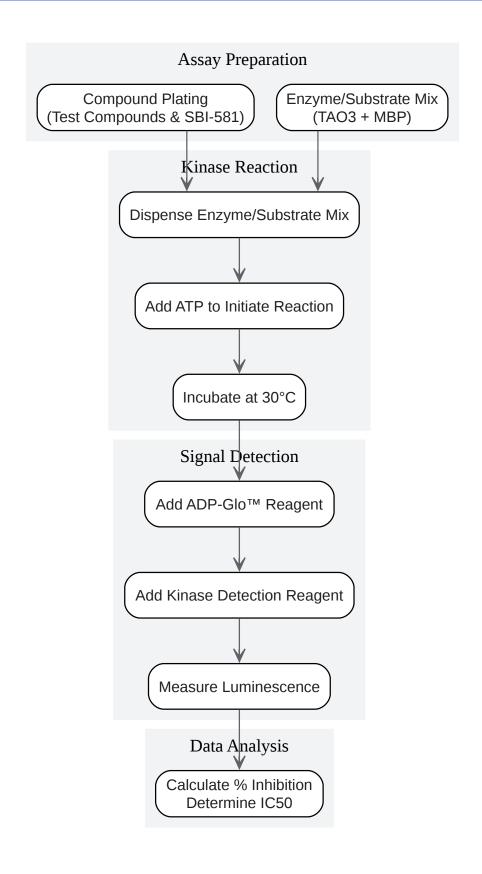
- Determine the dose-dependent effect of test compounds on invadopodia formation and matrix degradation.
- Calculate the EC50 value for each compound based on the inhibition of these parameters.



Experimental Workflow Diagrams

The following diagram outlines the workflow for the high-throughput biochemical assay for TAO3 kinase activity.



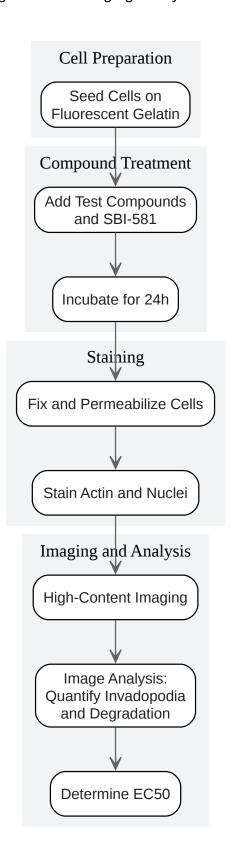


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Caption: Workflow for a TAO3 biochemical high-throughput screening assay.



Below is the workflow for the high-content imaging assay for invadopodia formation.



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